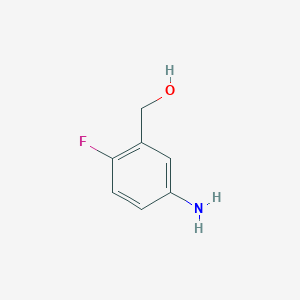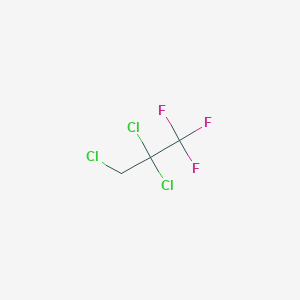
9-(Chloromethyl)anthracene
Overview
Description
9-(Chloromethyl)anthracene is used as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols . It is a derivatizing agent for carboxylic acids, giving esters with enhanced UV and fluorescence detection in HPLC .
Synthesis Analysis
The use of 9-chloromethyl anthracene as a fluorescence-labeling reagent has been investigated . The derivatization reagent reacts with unitary carboxylic acids and tetrabutylammonium bromide as a catalyst within 50 minutes in acetonitrile to give esters . These esters can be separated by HPLC employing fluorescence detection .Molecular Structure Analysis
The molecular formula of 9-(Chloromethyl)anthracene is C15H11Cl . The molecular weight is 226.70 g/mol . The structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
9-(Chloromethyl)anthracene is used as a fluorescence-labeling reagent . It reacts with unitary carboxylic acids and tetrabutylammonium bromide as a catalyst within 50 minutes in acetonitrile to give esters . These esters can be separated by HPLC employing fluorescence detection .Physical And Chemical Properties Analysis
The molecular formula of 9-(Chloromethyl)anthracene is C15H11Cl . The molecular weight is 226.70 g/mol .Scientific Research Applications
Blocking Group Reagent
9-(Chloromethyl)anthracene is commonly used as a blocking group reagent for various functional groups in organic synthesis. It is particularly useful for protecting carboxylic acids , phenols , mercaptans , and thiophenols during chemical reactions to prevent unwanted side reactions .
Fluorescence Labeling in HPLC
It serves as a fluorescence labeling reagent in high-performance liquid chromatography (HPLC). This application is crucial for the quantitative analysis of trace amounts of substances such as monofluoroacetate (MFA) in biological samples, including serum, food, and meat .
Mechanism of Action
Target of Action
9-(Chloromethyl)anthracene is primarily used as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols . These compounds are the primary targets of 9-(Chloromethyl)anthracene. They play a crucial role in various biochemical reactions, serving as intermediates and reactants.
Mode of Action
The compound interacts with its targets by acting as a derivatizing agent for carboxylic acids . It forms esters with carboxylic acids, which results in enhanced UV and fluorescence detection in High-Performance Liquid Chromatography (HPLC) .
Result of Action
The primary result of the action of 9-(Chloromethyl)anthracene is the formation of esters with carboxylic acids . These esters have enhanced UV and fluorescence detection properties in HPLC . This allows for more effective analysis and detection of these compounds in various applications.
Safety and Hazards
9-(Chloromethyl)anthracene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .
Future Directions
properties
IUPAC Name |
9-(chloromethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVRSXXPGXRVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179220 | |
| Record name | 9-Chloromethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Chloromethyl)anthracene | |
CAS RN |
24463-19-2 | |
| Record name | 9-(Chloromethyl)anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24463-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloromethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24463-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Chloromethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(chloromethyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-(Chloromethyl)anthracene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4ZDD4KUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of 9-(chloromethyl)anthracene in chemical synthesis?
A1: 9-(Chloromethyl)anthracene serves as a versatile building block in organic synthesis. Its reactivity primarily stems from the chlorine atom in its structure. This chlorine atom can readily undergo nucleophilic substitution reactions, making it an excellent alkylating agent.
Q2: How is 9-(chloromethyl)anthracene utilized in analytical chemistry?
A2: 9-(Chloromethyl)anthracene is employed as a derivatizing agent in analytical techniques like HPLC (High-Performance Liquid Chromatography). []
Q3: Can you elaborate on the fluorescence properties of 9-(chloromethyl)anthracene derivatives and their significance?
A3: 9-(Chloromethyl)anthracene itself exhibits fluorescence, but its derivatives often display enhanced or modified fluorescent properties. This modification arises from the influence of the substituent attached to the chloromethyl group on the anthracene ring. []
Q4: Are there any studies exploring the relationship between the structure of 9-(chloromethyl)anthracene derivatives and their fluorescence?
A4: Yes, investigations into the structure-property relationships of 9-(chloromethyl)anthracene derivatives have revealed a connection between the molecule's structure and its fluorescence intensity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

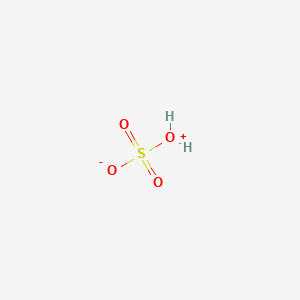
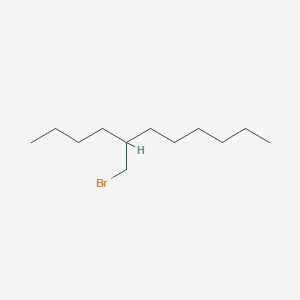
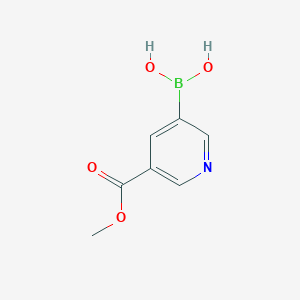
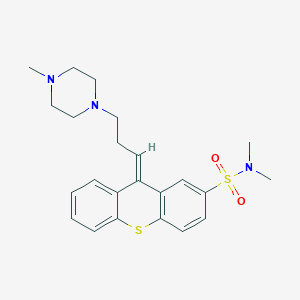
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)
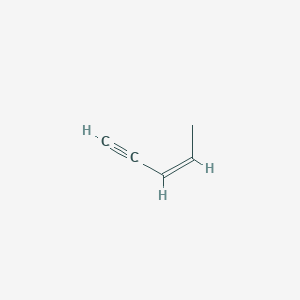

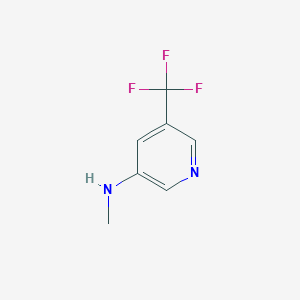
![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
